molecular formula C29H31FN4O7 B12466035 Butenedioic acid; cediranib

Butenedioic acid; cediranib

Cat. No.: B12466035
M. Wt: 566.6 g/mol
InChI Key: JRMGHBVACUJCRP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cediranib maleate involves several steps, including the formation of the indole-ether quinazoline core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Cediranib maleate undergoes various chemical reactions, including:

    Oxidation: Cediranib can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Cediranib can undergo substitution reactions, particularly at the indole and quinazoline rings. .

Scientific Research Applications

Cediranib maleate has a wide range of scientific research applications:

Mechanism of Action

Cediranib maleate exerts its effects by inhibiting the VEGF receptor tyrosine kinases. By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential for supporting tumor growth. This inhibition leads to a reduction in blood supply to the tumor cells, causing them to become starved for nutrients, thereby slowing or halting their growth .

Comparison with Similar Compounds

Cediranib maleate is unique in its ability to inhibit all three VEGF receptors. Similar compounds include:

Cediranib’s uniqueness lies in its high potency and selectivity for VEGF receptors, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGHBVACUJCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31FN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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